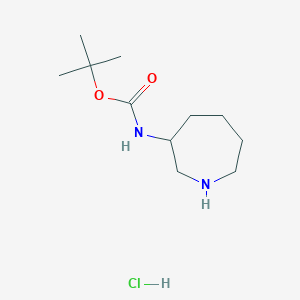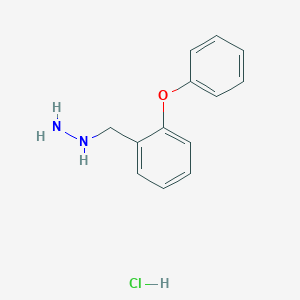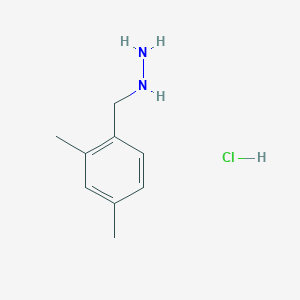
(2,6-Difluorobenzyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2 and a molecular weight of 194.61 g/mol. This compound is characterized by the presence of two fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of (2,6-Difluorobenzyl)hydrazine hydrochloride may involve large-scale reactions with stringent control over reaction conditions to achieve high purity and yield. The process may also include purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2,6-Difluorobenzyl)hydrazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of difluorobenzyl hydrazine derivatives.
Reduction: Reduction reactions can produce (2,6-Difluorobenzyl)hydrazine.
Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,6-Difluorobenzyl)hydrazine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (2,6-Difluorobenzyl)hydrazine hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,6-Dichlorobenzyl)hydrazine hydrochloride: Similar structure but with chlorine atoms instead of fluorine.
2,6-Difluorophenylhydrazine hydrochloride: Similar to the compound but without the benzyl group.
Uniqueness: (2,6-Difluorobenzyl)hydrazine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical properties compared to its chlorinated or non-benzylated counterparts.
Properties
IUPAC Name |
(2,6-difluorophenyl)methylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3,11H,4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAVMQQPPYEJOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B8135635.png)



![(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8135654.png)


![2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B8135672.png)

![4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8135700.png)



![3-Methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B8135726.png)
